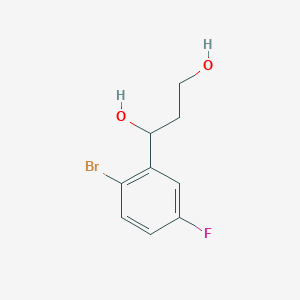
(S)-1-(2-Bromo-5-fluorophenyl)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Bromo-5-fluorophenyl)-1,3-propanediol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a propanediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-5-fluorobenzyl alcohol with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to ensure the desired enantiomeric purity. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Bromo-5-fluorophenyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-1-(2-Bromo-5-fluorophenyl)-1,3-propanediol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-fluorophenyl acetic acid
- (2-Bromo-5-fluorophenyl)hydrazine
- (2-Bromo-5-fluorophenyl)methanamine
Uniqueness
(S)-1-(2-Bromo-5-fluorophenyl)-1,3-propanediol is unique due to its specific structural features, including the combination of bromine, fluorine, and propanediol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H10BrFO2 |
|---|---|
Peso molecular |
249.08 g/mol |
Nombre IUPAC |
1-(2-bromo-5-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10BrFO2/c10-8-2-1-6(11)5-7(8)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
Clave InChI |
ZSDKGGSNGLKQOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(CCO)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13668104.png)
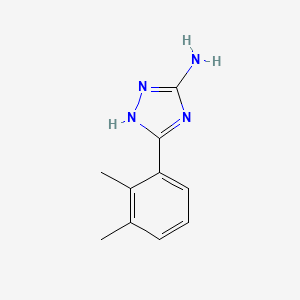
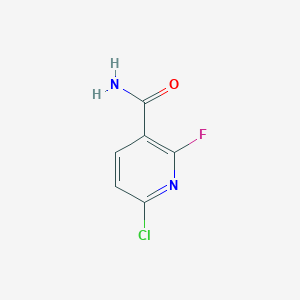
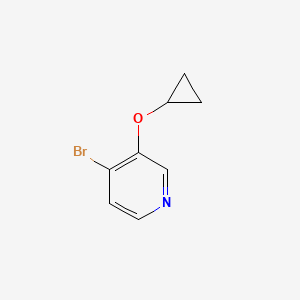
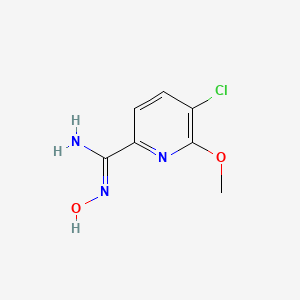
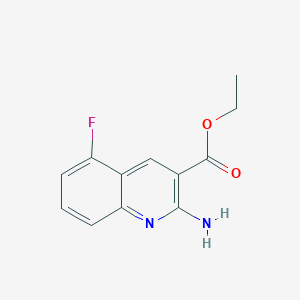
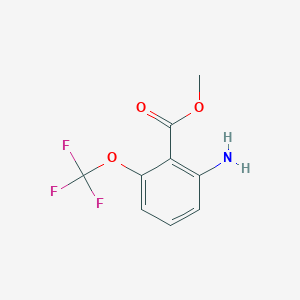
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668154.png)
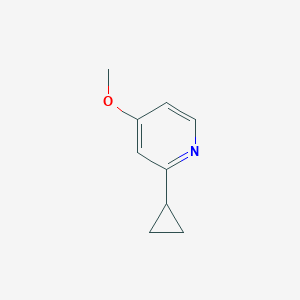
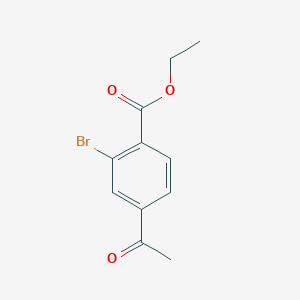
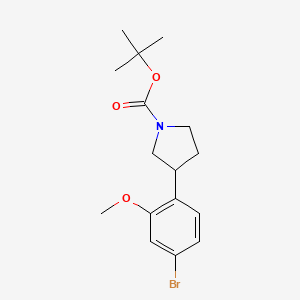
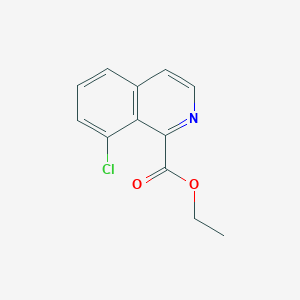
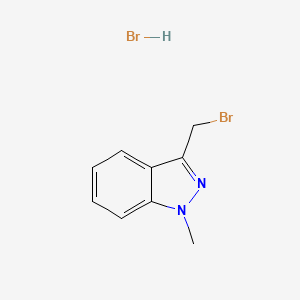
![1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde](/img/structure/B13668183.png)
